4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS number
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid CAS number
An In-depth Technical Guide to 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (CAS No: 849062-38-0) is a specialized arylboronic acid that serves as a critical intermediate in modern organic synthesis.[1][2] Its unique architecture, featuring a sterically-defined phenylboronic acid core flanked by two methyl groups and functionalized with a 4-chlorobenzyloxy moiety, makes it an invaluable building block in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and applications, with a primary focus on its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By detailing field-proven protocols and the scientific rationale behind them, this document serves as an authoritative resource for professionals seeking to leverage this versatile compound in the development of complex molecules and novel therapeutic agents.
Introduction: The Strategic Value of Substituted Arylboronic Acids
Arylboronic acids are foundational pillars of contemporary synthetic chemistry, largely due to their indispensable role in the Suzuki-Miyaura cross-coupling reaction—a Nobel Prize-winning methodology for carbon-carbon bond formation.[3][4] These organoboron compounds are prized for their stability, low toxicity, and remarkable tolerance of diverse functional groups.
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a prime example of a "designer" reagent, where each structural feature is strategically placed to impart specific reactivity and functionality:
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Steric Hindrance: The two methyl groups at the 3- and 5-positions create a sterically hindered environment around the boronic acid. This can be exploited to influence regioselectivity in coupling reactions and enhance the kinetic stability of the resulting biaryl products.
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Functional Handle: The 4-chlorobenzyloxy group is not merely a protecting group for the phenol. It acts as a versatile functional handle that can be carried through synthetic sequences or cleaved under specific conditions to reveal a phenol for further derivatization.
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Electronic Modulation: The electron-withdrawing nature of the chloro-substituted benzyl group can subtly modulate the electronic properties of the phenyl ring, influencing its reactivity in cross-coupling reactions.
This combination makes the compound an excellent choice for synthesizing complex biaryl structures, which are prevalent scaffolds in many pharmaceuticals and advanced materials.[3]
Physicochemical Properties and Identification
A precise understanding of a compound's properties is essential for its effective use, storage, and handling.
| Property | Value | Source(s) |
| CAS Number | 849062-38-0 | [1][2][5][6] |
| Molecular Formula | C₁₅H₁₆BClO₃ | [1][2][5] |
| Molecular Weight | 290.55 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 95-100 °C | [1] |
| Purity | Typically ≥95% | [6] |
| Storage | Store at 2-8°C, often under an inert atmosphere | [6][7] |
Synthesis and Purification: A Validated Pathway
The synthesis of 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is a multi-step process that demands rigorous control over reaction conditions to achieve high yield and purity. The most logical and field-proven approach begins with a commercially available substituted phenol.
Diagram: Synthetic Workflow
Caption: A robust synthetic pathway from 3,5-dimethylphenol.
Detailed Experimental Protocol
Causality: This protocol is designed as a self-validating system. Each step includes purification and assumes in-process controls (e.g., TLC, LC-MS) to confirm conversion before proceeding, ensuring the integrity of the final product.
Step 1: Electrophilic Bromination of 3,5-Dimethylphenol
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In a flask protected from light, dissolve 3,5-dimethylphenol (1.0 eq.) in a suitable solvent such as acetonitrile.
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Cool the solution to 0 °C in an ice-water bath. This is critical to control the exotherm and selectivity of the bromination.
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Add N-Bromosuccinimide (NBS) (1.05 eq.) portion-wise over 30 minutes. The succinimide byproduct will float as the reaction progresses.
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Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis shows complete consumption of the starting material.
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Quench the reaction with aqueous sodium thiosulfate solution to destroy any remaining bromine.
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Extract the product into ethyl acetate, wash with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
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Purify the crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield pure 4-bromo-3,5-dimethylphenol.
Step 2: Williamson Ether Synthesis
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Combine 4-bromo-3,5-dimethylphenol (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and 4-chlorobenzyl chloride (1.1 eq.) in acetone or DMF.
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Heat the mixture to reflux (or ~60 °C for DMF) and stir for 12-16 hours. The reaction must be monitored by TLC to avoid side reactions from prolonged heating.
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After cooling, filter off the inorganic salts and wash the filter cake with the solvent.
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Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by recrystallization from ethanol or by column chromatography to yield 1-bromo-4-(4-chlorobenzyloxy)-3,5-dimethylbenzene.
Step 3: Lithiation and Borylation
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Under a strict inert atmosphere (argon or nitrogen), dissolve the aryl bromide from Step 2 (1.0 eq.) in anhydrous THF.
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Cool the solution to -78 °C using a dry ice/acetone bath. This temperature is crucial to prevent proton scrambling and ensure efficient lithium-halogen exchange.
-
Add n-butyllithium (n-BuLi, 1.1 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. A color change to deep red or orange typically indicates the formation of the aryllithium species. Stir for 1 hour at -78 °C.
-
Slowly add triisopropyl borate (B(OiPr)₃, 1.2 eq.) dropwise, again maintaining the temperature below -70 °C to prevent over-addition.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding it to a stirred solution of 1 M HCl at 0 °C. Vigorous stirring for 1-2 hours is necessary to fully hydrolyze the boronate ester.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
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The crude product is purified by trituration with hexane or recrystallization to yield 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid as a crystalline solid.
Application in Suzuki-Miyaura Cross-Coupling
The primary utility of this reagent is as a coupling partner in Suzuki-Miyaura reactions to synthesize complex biaryl systems.[3][4]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura reaction.
Protocol: General Suzuki-Miyaura Coupling
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To a reaction vial, add the aryl halide (1.0 eq.), 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).
-
Evacuate and backfill the vial with an inert gas (e.g., argon) three times. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.
-
Add a degassed solvent system, typically a mixture of an organic solvent (like 1,4-dioxane or toluene) and water.
-
Heat the reaction mixture to 80-100 °C and stir until the limiting reagent is consumed, as monitored by LC-MS or TLC.
-
Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product via column chromatography on silica gel to isolate the desired biaryl compound.
Safety and Handling
Proper handling of arylboronic acids is essential for laboratory safety.[8][9][10]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][11] Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.[9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[10][11] The compound is hygroscopic and should be protected from moisture.
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Disposal: Dispose of waste in accordance with local, state, and federal regulations.[11]
Conclusion
4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid is more than a simple reagent; it is a strategically designed tool for advanced organic synthesis. Its structural nuances provide chemists with fine control over steric and electronic factors in the construction of high-value biaryl molecules. This guide has provided an authoritative framework for its synthesis, characterization, and application, grounded in established chemical principles and safety protocols. The effective utilization of this and similar boronic acids will continue to be a driving force in the innovation of pharmaceuticals, agrochemicals, and functional materials.
References
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Angene. (n.d.). (4-((4-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
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Lead Sciences. (n.d.). (4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
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ACS Publications. (2021). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. Organic Process Research & Development. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Phenylboronic acid. Retrieved from [Link]
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CP Lab Safety. (n.d.). 4-(3'-Chlorobenzyloxy)-3, 5-dimethylphenylboronic acid, min 95%. Retrieved from [Link]
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CRO Splendid Lab Pvt. Ltd. (n.d.). 4-(4'-Chlorobenzyloxy)-3,5-dimethylphenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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AOBChem USA. (n.d.). 4-(4'-CHLOROBENZYLOXY)-3,5-DIMETHYLPHENYLBORONIC ACID. Retrieved from [Link]
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PubChem. (n.d.). 3,5-Dimethylphenylboronic acid. Retrieved from [Link]
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ResearchGate. (2022). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Retrieved from [Link]
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National Institutes of Health. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE. Retrieved from [Link]
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National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding Boronic Acids: Properties and Applications of 3,5-Dimethylphenylboronic Acid. Retrieved from [Link]
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Organic Chemistry Portal. (2005). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]
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